デスアセチルリファンピシンキノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Desacetyl Rifampicin Quinone is an impurity of Rifampicin.

科学的研究の応用

抗炎症活性

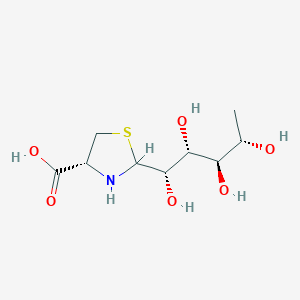

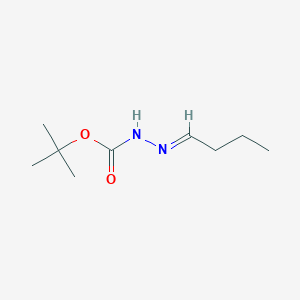

デスアセチルリファンピシンキノンは、顕著な抗炎症作用を有することが明らかになっています。 組換えヒトα-シヌクレインの線維状形態によって活性化された脳ミクログリア細胞培養を用いた研究では、デスアセチルリファンピシンキノンによる前処理が、典型的な炎症性サイトカイン(TNF-α、IL-6)の分泌を減少させることが観察されました。 {svg_1}.

神経保護活性

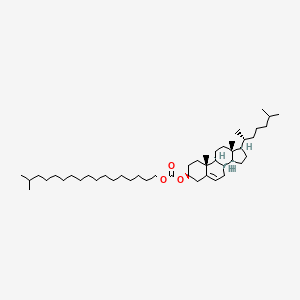

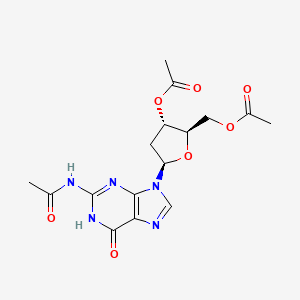

抗炎症作用に加えて、デスアセチルリファンピシンキノンは神経保護作用も示します。 α-シヌクレイン線維によって活性化されたミクログリアから分泌される毒性因子から神経細胞を保護する上で、リファンピシンよりも効果的であることが判明しました。 {svg_2}.

酸化ストレスの軽減

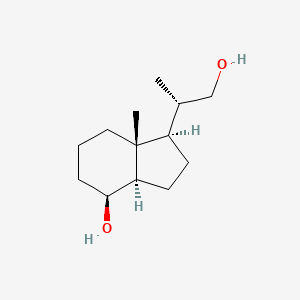

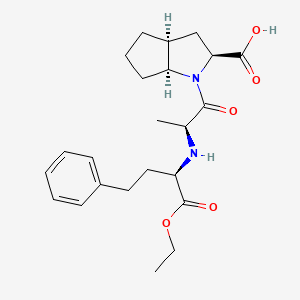

デスアセチルリファンピシンキノンは、α-シヌクレイン線維状凝集体で活性化されたミクログリア細胞における酸化ストレスのバーストを軽減することが示されています。 {svg_3}. この特性は、酸化ストレスが重要な役割を果たす神経変性疾患の治療に特に役立ちます。

PI3K依存性シグナル伝達の阻害

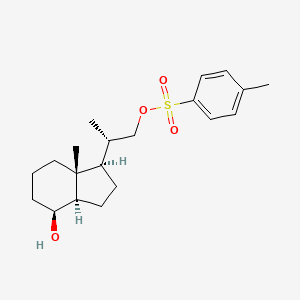

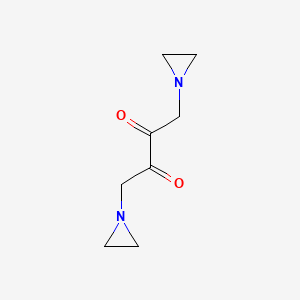

デスアセチルリファンピシンキノンによる酸化ストレスの制御は、PI3K阻害に大きく依存しています。 {svg_4}. これは、デスアセチルリファンピシンキノンが、PI3K依存性シグナル伝達に関与する疾患の治療に潜在的に使用できることを示唆しています。

非PI3K依存性シグナル伝達の阻害

デスアセチルリファンピシンキノンは、PI3K依存性シグナル伝達に加えて、非PI3K依存性シグナル伝達イベントも阻害します。 {svg_5}. この幅広い作用スペクトルは、治療薬としての可能性をさらに高めます。

パーキンソン病の治療

抗炎症作用、神経保護作用、酸化ストレスを軽減する能力から、デスアセチルリファンピシンキノンは、パーキンソン病の治療に潜在的に使用できる可能性があります。 {svg_6}. これは、シナプスタンパク質α-シヌクレインの凝集形態が、パーキンソン病におけるミクログリアの炎症過程と神経変性の分子トリガーとして機能すると提案されていることを考えると特に重要です。 {svg_7}.

作用機序

Target of Action

Desacetyl Rifampicin Quinone, a metabolite of Rifampicin, primarily targets the DNA-dependent RNA polymerase (RNAP) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the transcription process, where it synthesizes RNA from a DNA template .

Mode of Action

Desacetyl Rifampicin Quinone interacts with its target by binding to the β-subunit of the RNAP . This binding suppresses RNA synthesis, thereby inhibiting the growth and replication of the bacteria . It is active against both extracellular and intracellular organisms, even when replication is slow .

Biochemical Pathways

The primary biochemical pathway affected by Desacetyl Rifampicin Quinone is the RNA synthesis pathway . By inhibiting RNAP, it disrupts the transcription process, leading to a halt in protein synthesis and ultimately, bacterial growth .

Pharmacokinetics

Desacetyl Rifampicin Quinone’s pharmacokinetics involve absorption, distribution, metabolism, and excretion (ADME). Hepatic esterases metabolize Rifampicin into Desacetyl Rifampicin . Both Rifampicin and its metabolite undergo biliary excretion, with only about 17% of Rifampicin recovered unchanged in urine . The apparent clearance of Rifampicin and Desacetyl Rifampicin was estimated at 10.3 L/h and 95.8 L/h, respectively, for 70 kg adults .

Result of Action

The result of Desacetyl Rifampicin Quinone’s action is the inhibition of bacterial growth and replication. By suppressing RNA synthesis, it prevents the production of essential proteins, leading to the death of the bacteria .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of Desacetyl Rifampicin Quinone. Factors such as malnutrition, HIV infection, diabetes mellitus, dose size, pharmacogenetic polymorphisms, hepatic cirrhosis, and substandard medicinal products can alter its exposure and/or efficacy . Furthermore, Rifampicin exposure has considerable inter- and intra-individual variability that could be reduced by administration during fasting .

Safety and Hazards

将来の方向性

Rifampicin and its derivative, Rifampicin Quinone, have shown anti-inflammatory and neuroprotective activities in brain microglial cell cultures activated by fibrillary forms of recombinant human αS . This suggests potential future directions for the use of these compounds in treating neurodegenerative diseases .

生化学分析

Biochemical Properties

Desacetyl Rifampicin Quinone plays a significant role in biochemical reactions, primarily due to its redox activity. The quinone structure allows it to participate in electron transfer reactions, making it an effective antioxidant. Desacetyl Rifampicin Quinone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of microglial cells by reducing the secretion of inflammatory cytokines such as TNF-α and IL-6 . This interaction is crucial in mitigating neuroinflammation and protecting neuronal cells from oxidative stress.

Cellular Effects

Desacetyl Rifampicin Quinone exerts several effects on different cell types and cellular processes. In microglial cells, it reduces the inflammatory response induced by α-synuclein fibrillary aggregates, which are implicated in Parkinson’s disease . This compound also influences cell signaling pathways, particularly those involving PI3K, by inhibiting both PI3K-dependent and non-PI3K-dependent signaling events . Additionally, Desacetyl Rifampicin Quinone impacts gene expression by modulating the transcription of genes involved in inflammatory responses and oxidative stress.

Molecular Mechanism

At the molecular level, Desacetyl Rifampicin Quinone exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in inflammatory signaling pathways, such as PI3K . This inhibition reduces the production of inflammatory cytokines and oxidative stress markers. Furthermore, Desacetyl Rifampicin Quinone can form stable complexes with biomolecules, enhancing its antioxidant properties. The compound also modulates gene expression by interacting with transcription factors and influencing the transcriptional activity of genes related to inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Rifampicin Quinone have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that Desacetyl Rifampicin Quinone maintains its anti-inflammatory and neuroprotective effects over extended periods . Its degradation products may exhibit different biochemical properties, which could impact its overall efficacy.

Dosage Effects in Animal Models

The effects of Desacetyl Rifampicin Quinone vary with different dosages in animal models. Studies have demonstrated that higher doses of the compound enhance its anti-inflammatory and neuroprotective effects without causing significant toxicity . At extremely high doses, Desacetyl Rifampicin Quinone may induce adverse effects such as hepatotoxicity and gastrointestinal disturbances . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Desacetyl Rifampicin Quinone is involved in several metabolic pathways. It is primarily metabolized by hepatic esterases, which convert it into its active form . The compound undergoes biliary excretion, with a portion being reabsorbed through enterohepatic circulation . This recycling process enhances the bioavailability of Desacetyl Rifampicin Quinone, allowing it to exert prolonged therapeutic effects. Additionally, the compound interacts with various cofactors and enzymes involved in redox reactions, further contributing to its antioxidant properties.

Transport and Distribution

Within cells and tissues, Desacetyl Rifampicin Quinone is transported and distributed through specific mechanisms. It binds to plasma proteins, which facilitates its transport in the bloodstream . The compound is also taken up by cells via transporters and accumulates in specific tissues, such as the liver and brain . This targeted distribution enhances its therapeutic potential, particularly in treating neurodegenerative diseases.

Subcellular Localization

Desacetyl Rifampicin Quinone exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in redox reactions . The compound may also be found in the nucleus, where it influences gene expression by interacting with transcription factors . Additionally, Desacetyl Rifampicin Quinone can localize to specific organelles, such as mitochondria, where it exerts its antioxidant effects and protects against oxidative damage .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifampicin Quinone involves the oxidation of Rifampicin to form Desacetyl Rifampicin, followed by the oxidation of Desacetyl Rifampicin to form Desacetyl Rifampicin Quinone.", "Starting Materials": [ "Rifampicin", "Oxidizing agent (e.g. potassium permanganate, sodium hypochlorite)", "Solvent (e.g. methanol, ethanol)" ], "Reaction": [ "Rifampicin is dissolved in a suitable solvent.", "An oxidizing agent is added to the solution and the mixture is stirred at a suitable temperature and for a suitable time to oxidize Rifampicin to Desacetyl Rifampicin.", "The resulting solution is filtered to remove any solid impurities.", "The Desacetyl Rifampicin is then dissolved in a suitable solvent.", "An oxidizing agent is added to the solution and the mixture is stirred at a suitable temperature and for a suitable time to oxidize Desacetyl Rifampicin to Desacetyl Rifampicin Quinone.", "The resulting solution is filtered to remove any solid impurities.", "The Desacetyl Rifampicin Quinone is then isolated and purified using standard techniques such as chromatography or recrystallization." ] } | |

CAS番号 |

65110-92-1 |

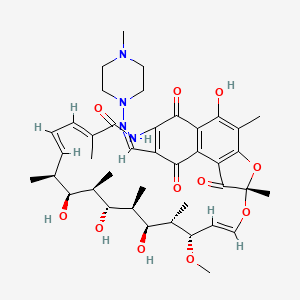

分子式 |

C41H54N4O11 |

分子量 |

778.9 g/mol |

IUPAC名 |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |

InChI |

InChI=1S/C41H54N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-49H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19?/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1 |

InChIキー |

KMMWXQUVSZKIMQ-HMBQYXEWSA-N |

異性体SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)\C |

SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

正規SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C=NN5CCN(CC5)C)C |

同義語 |

25-Deacetyl-1,4-didehydro-1,4-dideoxy-3-[[(4-methyl-1-piperazinyl)imino]methyl]-1,4-dioxo-Rifamycin; 25-Desacetylrifampin Quinone; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。